2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride
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Overview
Description
2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride is a unique chemical compound with the empirical formula C15H15ClF3N . It has a molecular weight of 301.73 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound is [H]Cl.NCC(C1=CC=CC=C1)C(C=C2)=CC=C2C(F)(F)F . This represents the molecular structure of the compound in a linear format. The InChI key is JMADIELKAFSJFY-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is slightly soluble in water . It should be stored away from acids and oxidizing agents in a cool, dry, and well-ventilated condition .Scientific Research Applications
Synthesis and Medicinal Chemistry
- Chalcones containing N-substituted ethanamine, synthesized through aldol condensation reactions, show antiamoebic activity against Entamoeba histolytica. Some of these compounds exhibit better activity than the standard drug metronidazole (Zaidi et al., 2015).
- 2-(Decylthio)Ethanamine hydrochloride, a multifunctional biocide, demonstrates broad-spectrum activity against bacteria, fungi, and algae, as well as biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
- The preparation of isotopically enriched N-methyl-2-(4-nitrophenoxy)ethanamine hydrochlorides and N-methyl-N-(2-hydroxyethyl)4-nitroanilines for scientific research is detailed, showcasing the versatility of these compounds in advanced chemical synthesis (Yilmaz & Shine, 1988).
- Synthesis of 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine demonstrates the potential for creating complex molecular structures for various applications (Vaid et al., 2012).
Material Science and Chemical Properties
- Fluorinated Polybenzimidazopyrrolones, containing trifluoromethyl groups, exhibit excellent alkaline-hydrolysis resistance and good thermal stability, making them valuable in material science (Tao et al., 2014).
- Orthometalation of primary amines, including 2-(phenyl)ethylamine, demonstrates significant chemical reactivity and potential applications in organometallic chemistry (Vicente et al., 1997).
- The synthesis of ligands like N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine shows the potential for creating chiral, conformationally mobile tripodal ligands with applications in inorganic chemistry and coordination complexes (Canary et al., 1998).
Pharmacological and Biological Studies
- Certain compounds, including those with a trifluoromethyl group in the 4-phenyl ring, show teratogenic effects in animal models, suggesting a need for careful evaluation in drug development (Ridings & Baldwin, 1992).
- The reaction of 3-nitro-2-trifluoro(trichloro)methyl-2H-chromenes with 1-morpholinocyclopentene under certain conditions produces highly diastereoselective compounds, which have potential applications in medicinal chemistry and drug synthesis (Korotaev et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride are currently unknown . This compound is a unique chemical provided to early discovery researchers
Mode of Action
It is known that trifluoromethyl-containing compounds often exhibit unique physicochemical properties due to the presence of the fluorine atom . These properties can influence the compound’s interaction with its targets and the resulting changes .
Properties
IUPAC Name |
2-phenyl-2-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N.ClH/c16-15(17,18)13-8-6-12(7-9-13)14(10-19)11-4-2-1-3-5-11;/h1-9,14H,10,19H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMADIELKAFSJFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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